molecular formula C24H21N3O8 B3976059 METHYL 3-{[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]CARBONYL}-5-NITROBENZOATE

METHYL 3-{[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]CARBONYL}-5-NITROBENZOATE

Cat. No.: B3976059
M. Wt: 479.4 g/mol
InChI Key: IEEQIPCQVOZUEF-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(benzoylamino)-2,5-dimethoxyanilino]carbonyl}-5-nitrobenzoate is a complex organic compound with a molecular formula of C24H21N3O8 . This compound is characterized by its intricate structure, which includes benzoylamino, dimethoxyanilino, and nitrobenzoate groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[4-(benzoylamino)-2,5-dimethoxyanilino]carbonyl}-5-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzoylamino)-2,5-dimethoxyaniline with methyl 3-carbamoyl-5-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(benzoylamino)-2,5-dimethoxyanilino]carbonyl}-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .

Scientific Research Applications

Methyl 3-{[4-(benzoylamino)-2,5-dimethoxyanilino]carbonyl}-5-nitrobenzoate is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 3-{[4-(benzoylamino)-2,5-dimethoxyanilino]carbonyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoylamino and dimethoxyanilino derivatives, such as:

Uniqueness

Methyl 3-{[4-(benzoylamino)-2,5-dimethoxyanilino]carbonyl}-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl 3-[(4-benzamido-2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O8/c1-33-20-13-19(21(34-2)12-18(20)25-22(28)14-7-5-4-6-8-14)26-23(29)15-9-16(24(30)35-3)11-17(10-15)27(31)32/h4-13H,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEQIPCQVOZUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-{[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]CARBONYL}-5-NITROBENZOATE
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METHYL 3-{[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]CARBONYL}-5-NITROBENZOATE
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METHYL 3-{[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]CARBONYL}-5-NITROBENZOATE
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METHYL 3-{[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]CARBONYL}-5-NITROBENZOATE
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METHYL 3-{[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]CARBONYL}-5-NITROBENZOATE
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METHYL 3-{[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]CARBONYL}-5-NITROBENZOATE

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